n-Iodobenzamide
Description
Properties
CAS No. |
1195-00-2 |
|---|---|
Molecular Formula |
C7H6INO |
Molecular Weight |
247.03 g/mol |
IUPAC Name |
N-iodobenzamide |
InChI |
InChI=1S/C7H6INO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) |
InChI Key |
XVFNKIUTLXVYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NI |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Halogen Exchange
A widely adopted method involves the substitution of bromine in 2-bromobenzamide with iodine using copper(I) iodide (CuI) as a catalyst. The reaction employs sodium iodide (NaI) and zinc iodide (ZnI₂) in 1,4-dioxane under autoclave conditions (120°C, 2 bar pressure) with N,N'-dimethylethylenediamine as a ligand. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | CuI (0.1 equiv) |
| Ligand | N,N'-dimethylethylenediamine (0.2 equiv) |
| Solvent | 1,4-dioxane |
| Temperature | 120°C |
| Yield | 66% |
This method leverages the Finkelstein reaction mechanism, where iodide ions displace bromide via a Cu-mediated oxidative addition/reductive elimination cycle. The crystalline product is isolated via recrystallization from cyclohexane/ethyl acetate (4:1 v/v).
Alkyl Iodide-Mediated Halogen Exchange
Early patents describe the use of alkyl iodides (e.g., methyl iodide) for halogen exchange with N-chlorobenzamide derivatives. For example, N-chlorobenzenesulfonamide reacts with methyl iodide at 35°C in benzene, yielding N-iodobenzenesulfonamide (55% yield). This solvent-dependent process avoids transition metals but requires stoichiometric alkyl iodides, increasing costs for large-scale applications.
Metal-Catalyzed Cross-Coupling
Palladium-Catalyzed Arylation
Palladium catalysts enable the direct coupling of iodobenzene with benzamide derivatives. A Chinese patent (CN111606820A) details a Pd-catalyzed amination using substituted acetanilide and iodobenzene in hexafluoroisopropanol (HFIP) at 40–80°C. The optimized molar ratio is:
| Reactant | Molar Ratio |
|---|---|
| Substituted acetanilide | 0.0002 |
| Iodobenzene | 0.0003 |
| m-Chloroperoxybenzoic acid | 0.0003 |
This method achieves yields >80% by exploiting HFIP’s ability to stabilize Pd intermediates through hydrogen bonding.
Copper-Mediated Ullmann-Type Coupling
Copper(I) iodide facilitates the coupling of 2-iodoaniline with benzoyl chloride in acetonitrile at room temperature. The reaction proceeds via a radical mechanism, with (Ph₃P)₂PdCl₂ enhancing regioselectivity. Typical yields range from 70–85%, though purification requires column chromatography due to byproduct formation.
Oxidative Iodination Strategies
Hypervalent Iodine Reagents
N-Iodosuccinimide (NIS) and [bis(acyloxy)iodo]arenes enable direct electrophilic iodination of benzamide. A 2024 patent (WO2015068159A2) reports the reaction of benzamide with iodine and [bis(trifluoroacetoxy)iodo]benzene in dichloromethane, yielding N-iodobenzamide in 72% yield. The mechanism involves iodine(I) to iodine(III) oxidation, followed by iodide transfer to the amide nitrogen.
Metal-Free Oxidative Coupling
A metal-free approach uses m-chloroperoxybenzoic acid (mCPBA) as an oxidant with HFIP as the solvent. This method avoids transition metals entirely, aligning with green chemistry principles. However, reaction times extend to 10 hours, and yields are modest (60–70%) compared to metal-catalyzed routes.
Structural and Mechanistic Insights
Crystallographic Analysis
X-ray diffraction studies of 2-iodobenzamide reveal a planar benzamide core with an iodine atom at the ortho position (C–I bond length: 2.105 Å). The crystal lattice exhibits N–H···O hydrogen bonds (2.11–2.95 Å) and iodine-π interactions (3.99 Å), which stabilize the solid-state structure:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 5.877 Å, b = 7.342 Å, c = 12.115 Å |
| Dihedral angle (C–I–C) | 121.81° |
Reaction Kinetics
Comparative studies show this compound reacts 1.5× faster with anisole than N-iodo-p-toluamide due to enhanced N–I bond polarization. The rate-determining step involves iodine transfer to the aromatic ring, with electron-withdrawing groups accelerating the process:
| N-Iodoamide | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| This compound | 0.085 |
| N-Iodo-p-nitrobenzamide | 0.128 |
| N-Iodo-p-toluamide | 0.053 |
Industrial and Environmental Considerations
Scalability Challenges
Copper-catalyzed methods are preferred industrially for their high yields (>65%), but catalyst recycling remains problematic due to CuI precipitation. In contrast, hypervalent iodine routes generate stoichiometric aryl iodides as byproducts, complicating waste management.
Solvent Selection
Hexafluoroisopropanol (HFIP) emerges as a superior solvent, enhancing reaction rates by 40% compared to dichloromethane in Pd-catalyzed reactions. However, its high cost (∼$800/L) limits large-scale adoption.
Chemical Reactions Analysis
Types of Reactions
n-Iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: this compound can be oxidized to form iodo-substituted benzoic acids or other oxidized products.
Reduction Reactions: The iodine atom can be reduced to form benzamide or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents, such as dichloromethane or acetonitrile, at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are typically carried out in organic solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.
Oxidation Reactions: Products include iodo-substituted benzoic acids and other oxidized derivatives.
Reduction Reactions: Products include benzamide and other reduced derivatives.
Scientific Research Applications
n-Iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds. It is also used in the development of radiopharmaceuticals for diagnostic imaging.
Biology: this compound is used in biological studies to investigate the role of iodine-containing compounds in biological systems.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of n-iodobenzamide depends on its application. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that target specific biological pathways. For example, in radiopharmaceuticals, this compound derivatives are used as imaging agents that bind to specific receptors or enzymes in the body, allowing for the visualization of biological processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares iodobenzamide isomers with other halogenated benzamides and benzamide itself. Data are derived from general chemical principles and CAS registries:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Notable Properties |
|---|---|---|---|---|---|
| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | N/A | High melting point (~128°C), polar |
| 2-Iodobenzamide | 3930-83-4 | C₇H₆INO | 263.03 | Ortho | Steric hindrance, lower solubility in polar solvents |
| 3-Iodobenzamide | 10388-19-9 | C₇H₆INO | 263.03 | Meta | Moderate solubility, balanced electronic effects |
| 4-Iodobenzamide | - | C₇H₆INO | 263.03 | Para | Symmetrical structure, higher melting point |
| 2-Chlorobenzamide | 609-66-3 | C₇H₆ClNO | 171.58 | Ortho | Smaller halogen, higher volatility |
| 4-Bromobenzamide | 3442-01-1 | C₇H₆BrNO | 216.03 | Para | Intermediate lipophilicity |
Key Observations :
- Iodine’s Impact : Iodine’s large atomic radius and high molecular weight increase boiling points and lipophilicity compared to chloro/bromo analogs. This enhances membrane permeability in biological systems but may reduce aqueous solubility.
- Positional Effects :
- Ortho (2-) : Steric hindrance between iodine and the amide group reduces solubility and alters reactivity.
- Para (4-) : Symmetry often leads to higher crystallinity and thermal stability.
- Meta (3-) : Intermediate properties due to reduced steric and electronic interactions.
Q & A
Q. What are the established synthetic routes for n-Iodobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via iodination of benzamide derivatives using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DMSO). Optimization involves varying catalyst loadings (e.g., Lewis acids), reaction temperatures (60–100°C), and stoichiometric ratios of iodine sources. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield improvements require monitoring by TLC and adjusting reaction time to avoid over-iodination byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO or CDCl to confirm substitution patterns and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Elemental Analysis : Validate empirical formula consistency (CHINO).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
Sample preparation must ensure dryness to avoid solvent interference in spectral data .
Q. What storage conditions are recommended to maintain this compound’s stability in laboratory settings?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and hygroscopic decomposition. Regularly test stability via accelerated aging studies (40°C/75% relative humidity for 4 weeks) and monitor by HPLC. Use desiccants in storage containers and avoid aqueous solutions unless immediately required .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent polarity or trace moisture. Strategies include:
- Replicating experiments under anhydrous conditions (molecular sieves in DMSO-d).
- Cross-validating with X-ray crystallography to confirm solid-state structures.
- Conducting variable-temperature NMR to assess conformational dynamics.
Publish raw data (e.g., FID files) and detailed experimental parameters to enhance reproducibility .
Q. What computational approaches are suitable for modeling this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate reaction pathways, transition states, and thermodynamic parameters (ΔG, ΔH). Compare with experimental kinetic data (e.g., Arrhenius plots).
- Solvent Effects : Apply the SMD continuum model to simulate solvent interactions (DMF, THF).
- Non-Covalent Interactions (NCI) : Map electrostatic potentials to predict regioselectivity in substitution reactions. Validate models against experimental -NMR chemical shifts .
Q. How should researchers design experiments to investigate this compound’s role in radical-mediated reactions?
- Methodological Answer :
- Radical Trapping : Use TEMPO or BHT to confirm radical intermediates via ESR spectroscopy.
- Isotopic Labeling : Synthesize -labeled this compound to track carbon-centered radical pathways.
- Time-Resolved Spectroscopy : Employ stopped-flow UV-Vis or fluorescence quenching to monitor reaction kinetics.
Compare results with control reactions lacking iodine to isolate its mechanistic role .
Data Management and Contradiction Analysis
Q. What frameworks are recommended for analyzing conflicting data on this compound’s thermodynamic properties (e.g., melting points)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design reproducibility studies:
- Systematic Reviews : Aggregate data from 10+ independent studies to identify outliers.
- Differential Scanning Calorimetry (DSC) : Standardize heating rates (5°C/min) and sample masses (2–5 mg) to minimize variability.
- Meta-Regression : Statistically correlate reported melting points with impurities (e.g., residual solvents detected via GC-MS) .
Tables for Methodological Reference
| Parameter | Synthesis Optimization | Analytical Validation |
|---|---|---|
| Reaction Temperature | 60–100°C | N/A |
| Key NMR Solvent | DMSO-d | CDCl/DMSO-d |
| HPLC Mobile Phase | 70:30 MeCN/HO | 60:40 MeCN/HO (0.1% TFA) |
| Storage Stability | –20°C under argon | Accelerated aging at 40°C/75% RH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
